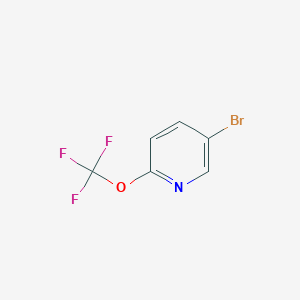

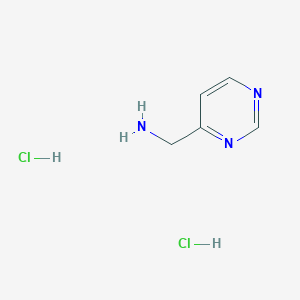

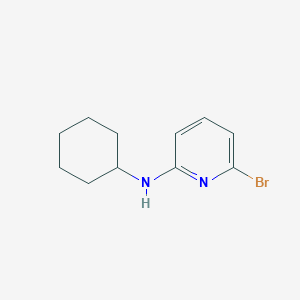

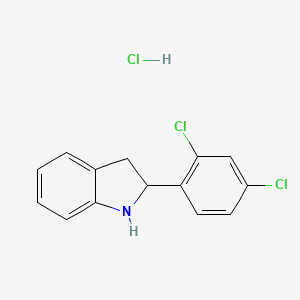

![molecular formula C15H12F3NO B1371803 1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone CAS No. 952182-66-0](/img/structure/B1371803.png)

1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone

Descripción general

Descripción

1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone, also known as 3-trifluoromethylanilino-1-phenylethanone, is a compound with a wide range of applications in scientific research. It is a derivative of aniline, an aromatic organic compound, and is used in a variety of syntheses and reactions. Due to its unique properties, it has been used in a variety of applications, including organic synthesis, spectroscopy, and drug development.

Aplicaciones Científicas De Investigación

1. Progesterone Receptor Antagonists

- Application Summary: B-(Trifluoromethyl)phenyl phosphine–borane derivatives, which share some structural similarities with “1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone”, have been synthesized and evaluated as novel progesterone receptor (PR) antagonists .

- Methods of Application: The diversity of available phosphines was exploited to design and synthesize a series of these derivatives . The P–H group in the phosphine–borane was found to be almost nonpolar .

- Results/Outcomes: Among the synthesized phosphine–boranes, B-(4-trifluoromethyl)phenyl tricyclopropylphosphine–borane was the most potent with an IC50 value of 0.54 μM . A docking simulation indicated that the tricyclopropylphosphine moiety plays an important role in ligand–receptor interactions .

2. Agrochemical and Pharmaceutical Ingredients

- Application Summary: Trifluoromethylpyridines (TFMP), which are structurally related to “1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone”, are used as key structural motifs in active agrochemical and pharmaceutical ingredients .

- Methods of Application: The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

- Results/Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

3. Synthesis of α-(Trifluoromethyl)styrenes

- Application Summary: α-Trifluoromethylstyrene derivatives, which share some structural similarities with “1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone”, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .

- Methods of Application: These compounds have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic S N 2′-type substitution, cationic S N 1′-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .

- Results/Outcomes: Transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .

4. Synthesis of Trifluoromethylpyridines

- Application Summary: Trifluoromethylpyridine (TFMP) and its derivatives, which are structurally related to “1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone”, are used in the agrochemical and pharmaceutical industries .

- Methods of Application: The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

- Results/Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

5. Synthesis of α-(Trifluoromethyl)styrenes

- Application Summary: α-Trifluoromethylstyrene derivatives, which share some structural similarities with “1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone”, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .

- Methods of Application: These compounds have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic S N 2′-type substitution, cationic S N 1′-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .

- Results/Outcomes: Transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .

6. Synthesis of Trifluoromethylpyridines

- Application Summary: Trifluoromethylpyridine (TFMP) and its derivatives, which are structurally related to “1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone”, are used in the agrochemical and pharmaceutical industries .

- Methods of Application: The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

- Results/Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Propiedades

IUPAC Name |

1-phenyl-2-[3-(trifluoromethyl)anilino]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO/c16-15(17,18)12-7-4-8-13(9-12)19-10-14(20)11-5-2-1-3-6-11/h1-9,19H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNTZOUVRDYQAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CNC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.